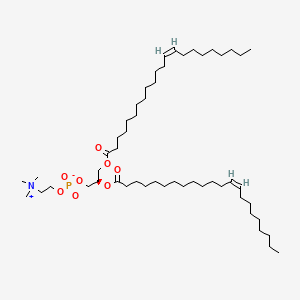

1,2-Didocos-13-enoyl phoshatidylcholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEURMLKLAEUAY-JFSPZUDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345798 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(22:1(13Z)/22:1(13Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51779-95-4, 76420-81-0 | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC): The "Thick-Fluid" Paradigm in Membrane Engineering

Executive Summary

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), often abbreviated as 22:1 (Cis) PC , represents a specialized class of synthetic phospholipids that defies the conventional trade-off between membrane thickness and fluidity.[1] Unlike standard long-chain saturated lipids (e.g., DSPC) that form rigid, gel-phase bilayers at physiological temperatures, DEPC combines an ultra-long carbon tail (22 carbons) with a cis-13 double bond.

This unique architecture creates a "Thick but Fluid" bilayer state at room temperature (

Part 1: Physicochemical Architecture

Structural Identity

DEPC is a zwitterionic phospholipid.[2] Its headgroup is the standard phosphocholine (neutral at pH 7.4), but its hydrophobic domain consists of two erucoyl chains.

-

IUPAC Name: 1,2-dierucoyl-sn-glycero-3-phosphocholine[1][3][4][5][6]

-

Common Name: DEPC, 22:1 (Cis) PC[1]

-

Molecular Formula:

[3][4][7] -

Molecular Weight: 898.34 g/mol [7]

-

Phase Transition (

):

The "Thick-Fluid" Paradox

In lipid biophysics, chain length usually correlates with rigidity.

-

DPPC (C16:0):

(Gel at RT) -

DSPC (C18:0):

(Rigid Gel at RT) -

DEPC (C22:1):

(Fluid at RT)

Mechanism: The cis-double bond at the 13th carbon creates a "kink" in the acyl chain. This kink prevents the tight packing observed in saturated lipids (like DSPC), maintaining fluidity despite the massive hydrophobic bulk. However, the sheer length of the C22 chains creates a bilayer thickness of approximately 5.5–6.0 nm , significantly thicker than the standard 4.0 nm of POPC membranes.

Data Summary Table

| Property | Value | Relevance to Formulation |

| Phase State (25°C) | Liquid Crystalline ( | Extrusion possible at Room Temp; no heating required. |

| Bilayer Thickness | ~5.8 nm | Ideal for reconstituting large ion channels/transporters. |

| Critical Packing Parameter | ~0.74–1.0 (Cylindrical) | Forms stable lamellar vesicles (liposomes). |

| Interdigitation | Highly Susceptible | Can be induced to form |

Part 2: The Interdigitation Phenomenon ( )

One of DEPC's most distinct applications is the study of the Interdigitated Gel Phase (

Mechanism of Action

In a standard bilayer, the terminal methyl groups of the two leaflets meet in the center. Under specific stimuli—most notably the addition of short-chain alcohols (ethanol) or high hydrostatic pressure—DEPC undergoes a conformational collapse. The acyl chains from opposing leaflets slide past each other (interdigitate), reducing the membrane thickness by ~30% while increasing area per lipid.

Why this matters:

-

Biosensing: The transition from

(thick) to -

Triggered Release: Inducing interdigitation creates transient packing defects, allowing for the rapid release of encapsulated payloads.

Pathway Visualization

Figure 1: The transition from a standard fluid bilayer to the interdigitated phase induced by solvent triggers.

Part 3: Applications in Drug Delivery & Biophysics[5][7][8][9][10]

Hydrophobic Mismatching (Protein Stabilization)

Membrane proteins have a hydrophobic belt that must match the thickness of the lipid bilayer.

-

Problem: If a protein with a long hydrophobic span (e.g., Ca²⁺-ATPase) is placed in a thin membrane (DMPC, C14), the lipids must stretch, or the protein must tilt/aggregate to cover its hydrophobic surface. This causes protein inactivation.

-

DEPC Solution: DEPC provides a naturally thick hydrophobic core that matches "tall" transmembrane proteins without forcing the lipid to stretch, preserving protein native conformation and activity.

Liposomal Stability (Steric Bulk)

While PEGylation is the gold standard for steric stabilization, the sheer mass of the erucoyl tails in DEPC provides a degree of intrinsic stability against phospholipases. The steric bulk hinders enzyme access to the glycerol backbone, potentially extending circulation half-life in non-PEGylated formulations.

Part 4: Experimental Protocol: DEPC Liposome Formation

Objective: Create Large Unilamellar Vesicles (LUVs) of DEPC via Extrusion. Note: Unlike DSPC, DEPC does not require heating above 60°C during extrusion, preventing thermal degradation of sensitive payloads.

Materials

-

DEPC (Avanti Polar Lipids, >99% purity).

-

Chloroform (HPLC Grade).

-

Hydration Buffer (e.g., PBS pH 7.4).

-

Rotary Evaporator.

-

Polycarbonate Membranes (100 nm pore size).

Workflow Diagram

Figure 2: Standard Thin-Film Hydration protocol adapted for DEPC. Note the absence of high-heat steps.

Critical Technical Notes

-

Oxidation Risk: Although DEPC is more stable than polyunsaturated lipids (like DHA), the cis-monounsaturation is still susceptible to oxidation. Always overlay lipid films with Argon or Nitrogen gas during storage.

-

Solvent Trap: Long chain lipids trap chloroform efficiently. Ensure a minimum of 4-6 hours of high-vacuum desiccation to remove trace solvent, which can destabilize the bilayer.

-

Extrusion Pressure: Due to the viscosity of the C22 chains, DEPC liposomes may require slightly higher extrusion pressure (200-400 psi) compared to DOPC, even though both are fluid.

References

-

Avanti Polar Lipids. (2024). 22:1 (Cis) PC (DEPC) Product Monograph. Retrieved from [Link]

- Lewis, R. N., et al. (1994). The phase behavior of 1,2-dierucoyl-sn-glycero-3-phosphocholine: A DSC and FTIR spectroscopic study. Biophysical Journal, 67(5), 197-207.

- Komatsu, H., & Okada, S. (1995). Ethanol-induced interdigitated gel phase in DEPC liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(2), 270-280.

- Simon, S. A., & McIntosh, T. J. (1984). Interdigitated hydrocarbon chain packing causes the biphasic transition behavior in lipid/alcohol suspensions. Biochimica et Biophysica Acta, 773(1), 169-172.

-

PubChem. (2024). 1,2-Dierucoyl-sn-glycero-3-phosphocholine Compound Summary. Retrieved from [Link]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. polysciences.com [polysciences.com]

- 3. 1,2-ジエルコイル-sn-グリセロ-3-ホスホコリン ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. abmole.com [abmole.com]

- 5. 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC Latest Price, 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC Exporter [handomchemical.com]

- 6. DEPC, 51779-95-4 | BroadPharm [broadpharm.com]

- 7. chemimpex.com [chemimpex.com]

A-Technical-Guide-to-Commercial-DEPC-Phospholipid-Sourcing-for-Advanced-Research-and-Drug-Development

Introduction: The Critical Role of DEPC in Modern Formulations

1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC) is an unsaturated phospholipid characterized by its long 22-carbon monounsaturated acyl chains.[1] This unique structure imparts a very low phase transition temperature (approximately -15 to -20°C), making it a highly valuable excipient in the development of sophisticated drug delivery systems and in fundamental membrane research.[1] Its ability to create highly fluid and flexible membranes is leveraged in liposome formulations, membrane fluidity studies, and research on protein-lipid interactions.[1] DEPC is a key component in long-circulating liposomes and nanoparticles, where it contributes to enhanced stability and efficient drug or gene delivery.[1] Furthermore, its high membrane flexibility is advantageous for studies involving ion channels and the integration of transmembrane proteins.[1] Given its critical role, the selection of a high-purity, well-characterized commercial source of DEPC is a paramount consideration for researchers and drug developers to ensure experimental reproducibility and the ultimate success of the end product.

Key Commercial Suppliers of DEPC Phospholipid

Several reputable suppliers specialize in the manufacturing and distribution of high-purity phospholipids, including DEPC, for research, clinical, and commercial applications. The choice of supplier often depends on the required scale, purity grade (e.g., research grade vs. cGMP), and the level of regulatory support needed.

| Supplier | Notable DEPC Offerings & Specializations | Quality & Regulatory |

| Avanti Polar Lipids (a Croda brand) | A leading name in high-purity lipid production, offering DEPC for research and as a GMP-certified product through Croda Pharma.[1] They provide detailed product specifications and are known for their extensive catalog of phospholipids.[1][2][3] | Research and GMP grades available.[1] Products are often purified by HPLC.[4][5] Exclusive distributor is MilliporeSigma in the U.S. and Canada.[1] |

| CordenPharma | Specializes in the chemical total synthesis of complex phospholipids from gram to multi-kilogram scale under cGMP conditions.[6] They offer a range of derivatized and MPEG-conjugated phospholipids suitable for sensitive liposome formulations.[6] | Offers cGMP manufacturing and a catalog of standard lipids representative of commercial-grade material.[6][7] |

| NOF Corporation | Manufactures highly purified synthetic phospholipids under the COATSOME® brand.[8][9] Their products are made in FDA-inspected, cGMP-compliant facilities.[8][10] They also offer custom synthesis of phospholipids.[9][10] | cGMP manufacturing with numerous Drug Master Files (DMFs) submitted to the US FDA.[9][10][11] |

| Lipoid | Provides a range of synthetic phospholipids, including DEPC, for the pharmaceutical industry.[12] They emphasize their versatile product range of synthetic phosphatidylcholines.[12] | Offers synthetic phospholipids for various applications.[12] |

| Cayman Chemical | Supplies DEPC with a stated purity of ≥98% for research purposes.[13] They provide technical information and references to literature where their products have been used.[13] | Primarily for research use; not for human or veterinary use.[13] |

| BroadPharm | Offers DEPC for the generation of micelles, liposomes, and other artificial membranes.[14] They can be contacted for GMP-grade inquiries.[14] | Research grade with inquiries for GMP-grade available.[14] |

Workflow for Supplier Selection and Quality Control

The selection of a DEPC supplier should be a systematic process that considers the specific requirements of the research or drug development project. The following workflow outlines key steps and considerations:

Caption: Supplier selection workflow for DEPC.

Experimental Protocols: Handling and Formulation

Proper handling and formulation of DEPC are crucial for obtaining consistent and reliable results. Below are standard protocols for creating a stock solution and preparing liposomes via the thin-film hydration method.

Protocol 1: Preparation of a DEPC Stock Solution

Objective: To prepare a standardized stock solution of DEPC in a suitable organic solvent for subsequent use in liposome formulation.

Materials:

-

DEPC powder from a selected commercial supplier

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), HPLC grade

-

Glass vials with PTFE-lined caps

-

Argon or nitrogen gas

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Weighing: Accurately weigh the desired amount of DEPC powder in a clean, dry glass vial under an inert atmosphere (argon or nitrogen) to minimize oxidation.

-

Dissolution: Add the appropriate volume of the organic solvent to the vial to achieve the target concentration (e.g., 10 mg/mL).

-

Mixing: Gently swirl the vial until the DEPC is completely dissolved. Avoid vigorous shaking to prevent the formation of aerosols.

-

Storage: Store the stock solution in a tightly sealed vial at -20°C.[15] For long-term storage (up to 6 months), -80°C is recommended.[15]

Protocol 2: Liposome Formulation by Thin-Film Hydration

Objective: To formulate unilamellar vesicles (liposomes) using DEPC.

Materials:

-

DEPC stock solution

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Film Formation: In a round-bottom flask, add the desired volume of the DEPC stock solution.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of DEPC (room temperature is sufficient). A thin, uniform lipid film should form on the wall of the flask.

-

Hydration: Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

-

Vesicle Formation: Gently rotate the flask in a water bath set to a temperature above the phase transition temperature of DEPC. This will allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

-

Extrusion (Optional but Recommended): For a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size. Pass the suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Causality in Experimental Choices

-

Choice of Solvent: Chloroform or chloroform:methanol mixtures are used due to their ability to fully solubilize phospholipids and their relatively low boiling points, which facilitates easy removal during the film formation step.

-

Inert Atmosphere: The unsaturated acyl chains of DEPC are susceptible to oxidation, which can alter its physical properties and affect membrane characteristics. Handling under an inert gas minimizes this degradation.

-

Extrusion: This step is critical for applications requiring a defined and narrow particle size distribution, such as in drug delivery, as vesicle size can influence biodistribution and encapsulation efficiency.

Conclusion

The selection of a commercial source for DEPC phospholipid is a critical decision that can significantly impact the outcome of research and the quality of drug products. By carefully evaluating suppliers based on their product quality, regulatory support, and technical expertise, researchers and drug developers can ensure the procurement of high-purity DEPC that meets the stringent requirements of their applications. Adherence to proper handling and formulation protocols is equally important to maintain the integrity of the phospholipid and achieve reproducible results.

References

-

Avanti Polar Lipids. (n.d.). 22:1 (Cis) PC (DEPC) | 51779-95-4. Retrieved from [Link]

-

NOF America Corporation. (n.d.). COATSOME MC-8080 (DSPC). Retrieved from [Link]

-

Dalian Handom Chemicals Co., Ltd. (n.d.). 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC. Retrieved from [Link]

-

NOF America Corporation. (n.d.). COATSOME® MC-8181 (DOPC) | Phospholipids. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Home. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). PC & LPC | Phospholipids. Retrieved from [Link]

-

CordenPharma. (n.d.). Phospholipids List. Retrieved from [Link]

-

Nippon Fine Chemical. (n.d.). High Purity Phospholipids. Retrieved from [Link]

-

NOF Corporation. (n.d.). Highly-purified Synthetic Phospholipids. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). 18:0 PC (DSPC) | 816-94-4. Retrieved from [Link]

-

CordenPharma. (n.d.). Standard Lipid Products for mRNA Formulation. Retrieved from [Link]

-

CordenPharma. (n.d.). Lipid: DOPC - CAS #4235-95-4. Retrieved from [Link]

-

NOF Europe. (n.d.). Phospholipids and Lipids. Retrieved from [Link]

-

NOF America Corporation. (n.d.). Phospholipids and Lipids for LNP and Liposome. Retrieved from [Link]

-

iHerb. (n.d.). PC, Liposomal Phospholipid Complex, 300 Softgels (650 mg per Softgel). Retrieved from [Link]

-

Walmart. (n.d.). BodyBio PC, Liposomal Phospholipid Complex, 100 Non-GMO Softgels. Retrieved from [Link]

-

Vitacost. (n.d.). BodyBio PC - Phosphatidylcholine -- 16 fl oz. Retrieved from [Link]

-

Lipoid. (n.d.). Phosphatidylcholine (PC). Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). 18:1 (Δ9-Cis) PC (DOPC) | 4235-95-4. Retrieved from [Link]

-

Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy. PMC. Retrieved from [Link]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. 18:0 PC (DSPC) powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 5. 18:1 (d9-Cis) PC (DOPC) 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 6. cphi-online.com [cphi-online.com]

- 7. Standard Lipid Products for mRNA Formulation | CordenPharma [cordenpharma.com]

- 8. DDS by NOF [dds-drug.com]

- 9. nofamerica.com [nofamerica.com]

- 10. Phospholipids and Lipids / NOF Europe [nofeurope.com]

- 11. High Purity Phospholipids | Health care field | Products and Business | Nippon Fine Chemical [nipponseika.co.jp]

- 12. lipoid.com [lipoid.com]

- 13. caymanchem.com [caymanchem.com]

- 14. DEPC, 51779-95-4 | BroadPharm [broadpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

The Architect of Stability: Long-Chain Phosphatidylcholines in Membrane Dynamics and Therapeutics

Executive Summary

Long-chain phosphatidylcholines (PCs), typically defined by acyl chains of 18 carbons or longer (e.g., DSPC, C18:0), represent the structural "steel beams" of both biological and synthetic membranes. Unlike their shorter, fluid counterparts (e.g., POPC, DMPC), long-chain PCs exhibit high phase transition temperatures (

Part 1: Biophysics of Long-Chain PCs

The Thermodynamics of Rigidity

The function of a phospholipid is dictated by its phase behavior.[1][2] Long-chain saturated PCs like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) possess a

-

Van der Waals Forces: The extended hydrocarbon chains (C18 vs C14) maximize extensive van der Waals interactions, increasing the energy required to disrupt the lattice.

-

Packing Parameter (

): Long-chain saturated PCs have a packing parameter

Membrane Thickness and Hydrophobic Mismatch

Membrane thickness (

Table 1: Comparative Biophysics of Common PCs

| Lipid | Chain Length | Saturation | Phase at 37°C | Membrane Thickness ( | |

| DMPC | 14:0 | Saturated | 24 | Fluid ( | ~3.5 nm |

| DPPC | 16:0 | Saturated | 41 | Gel/Fluid Mix | ~4.0 nm |

| DSPC | 18:0 | Saturated | 55 | Gel ( | ~4.8 nm |

| POPC | 16:0/18:1 | Mixed | -2 | Fluid ( | ~3.9 nm |

*Values are approximate phosphate-to-phosphate distances in fully hydrated bilayers.

Part 2: The "Helper Lipid" in mRNA Therapeutics

The most commercially critical application of long-chain PCs is in Lipid Nanoparticles (LNPs). In the Pfizer/BioNTech and Moderna COVID-19 vaccines, DSPC is not merely a filler; it is a functional stabilizer.

The Stability-Fusogenicity Trade-off

LNP design balances two opposing forces:

-

Circulation Stability: Requires a rigid shell to prevent premature mRNA leakage (Role of DSPC).

-

Endosomal Escape: Requires membrane disruption/fusion inside the cell (Role of Ionizable Lipids).[]

DSPC forms a rigid "skeleton" at the LNP surface. If replaced by a fluid lipid (like DOPC) or a fusogenic lipid (like DOPE), the LNP might fuse more easily with endosomes, but it would also shed its payload prematurely in the bloodstream or aggregate during storage.

Mechanism of Action in LNPs

-

Surface Rigidification: DSPC interdigitates with cholesterol and PEG-lipids at the LNP surface, raising the energy barrier for lipid exchange with serum lipoproteins (e.g., ApoE).

-

Polymorphism Control: DSPC inhibits the transition to the non-lamellar hexagonal phase during storage, ensuring the LNP remains an intact sphere until uptake.

Part 3: Experimental Protocols

To validate the function of long-chain PCs, researchers must measure phase behavior and membrane order.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the

-

Sample Preparation:

-

Dissolve lipid (e.g., DSPC) in Chloroform/Methanol (2:1).

-

Dry under

stream to form a thin film; desiccate for 4 hours to remove trace solvent. -

Hydrate film with PBS (pH 7.4) above the expected

(e.g., 65°C for DSPC) for 1 hour with vortexing. -

Critical Step: Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs). Multilamellar vesicles (MLVs) yield broad, noisy peaks.

-

-

Instrument Setup (e.g., MicroCal VP-DSC):

-

Degas samples and reference buffer for 10 mins.

-

Load reference (PBS) and sample cells.

-

Apply pressure (approx. 30 psi) to prevent boiling.

-

-

Run Parameters:

-

Scan Rate: 60°C/hour (Slow scan ensures thermodynamic equilibrium).

-

Range: 20°C to 80°C.

-

-

Data Analysis:

-

Subtract buffer-buffer baseline.

-

Fit the endothermic peak (

vs. -

Validation: A sharp peak at 55°C confirms pure DSPC. Broadening indicates impurities or degradation (hydrolysis).

-

Protocol B: Fluorescence Anisotropy (Membrane Fluidity)

Objective: Measure rotational diffusion of a probe to infer acyl chain order.

-

Probe: Use DPH (1,6-diphenyl-1,3,5-hexatriene) . It partitions into the hydrophobic core.

-

Labeling: Incubate LUVs with DPH (molar ratio 1:200 probe:lipid) for 30 mins at

. -

Measurement:

-

Excite at 360 nm; Measure emission at 430 nm.

-

Measure intensities parallel (

) and perpendicular ( -

Calculate Anisotropy (

):

-

-

Interpretation: High

(approaching 0.[6]4) indicates restricted rotation (Gel phase/High order). Low

Part 4: Biological Significance & Hydrophobic Mismatch

In native biology, long-chain PCs are not just structural; they are sorting machines.

The Hydrophobic Mismatch Mechanism

When a protein with a short transmembrane domain (e.g., 20 AA) encounters a thick DSPC-rich domain, the system faces an energetic penalty.

-

Lipid Response: The lipids may compress or tilt (energetically costly).

-

Protein Response: The protein aggregates or migrates to a thinner domain (e.g., DMPC/POPC rich).

-

Result: This drives the formation of "Lipid Rafts" or functional microdomains, concentrating specific signaling proteins while excluding others.

Very Long Chain PCs (VLC-PCs) in Health

While C18 is "long" for drug delivery, biology utilizes Very Long Chain PCs (C24-C36) in specialized tissues.

-

Retina: PCs containing VLC-PUFAs (e.g., C32:6) are essential for the curvature of photoreceptor disk membranes.

-

Pathology: In Zellweger syndrome, a defect in peroxisomes leads to the accumulation of toxic VLC-saturated fatty acids, disrupting membrane fluidity and causing neurodegeneration.

References

-

Kulkarni, J. A., et al. (2018). "The role of lipid nanoparticle structure in the delivery of nucleic acids." Accounts of Chemical Research.

-

Seddon, A. M., et al. (2004). "Membrane proteins, lipids and forces: Landscape of interactions." Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Tenchov, B., et al. (2021). "Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement." ACS Nano.

- Marsh, D. (2010). "Handbook of Lipid Bilayers." CRC Press.

-

Andersen, O. S., & Koeppe, R. E. (2007). "Bilayer thickness and membrane protein function: an energetic perspective." Annual Review of Biophysics.

Sources

- 1. Influence of lipid/peptide hydrophobic mismatch on the thickness of diacylphosphatidylcholine bilayers. A 2H NMR and ESR study using designed transmembrane alpha-helical peptides and gramicidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hydrophobic mismatch - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. Asymmetric phase transitions in lipid bilayers: coupling or bending? - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00003C [pubs.rsc.org]

An In-depth Technical Guide to Dierucoyl Phosphatidylcholine (DEPC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dierucoyl phosphatidylcholine (DEPC), a synthetic phospholipid, is a cornerstone in the fields of biochemistry, membrane research, and pharmaceutical formulation. Characterized by a phosphatidylcholine backbone esterified with two long, unsaturated erucic acid chains, DEPC's unique physicochemical properties make it an invaluable tool for creating model lipid bilayers and developing advanced drug delivery systems. This guide provides a comprehensive overview of DEPC, including its core chemical and physical characteristics, methods for its characterization, and detailed protocols for its application in liposome technology. We will delve into the causality behind its use in experimental design, ensuring a thorough understanding of its utility for both fundamental research and therapeutic development.

Core Properties of Dierucoyl Phosphatidylcholine

A foundational understanding of DEPC begins with its molecular and physical characteristics. These properties dictate its behavior in aqueous solutions and its suitability for various applications.

Molecular Structure and Weight

Dierucoyl phosphatidylcholine is a phospholipid with the chemical formula C52H100NO8P.[1] It consists of a hydrophilic phosphocholine head group attached to a glycerol backbone, which in turn is esterified with two hydrophobic erucic acid tails. Erucic acid is a 22-carbon monounsaturated fatty acid with the double bond in the cis-13 position (22:1(13Z)).[1] This specific structure imparts a unique geometry and fluidity to the molecule.

The molecular weight of DEPC is a critical parameter for accurate concentration calculations in experimental preparations.

Table 1: Key Molecular Identifiers and Properties of DEPC

| Property | Value | Source(s) |

| Molecular Formula | C52H100NO8P | [1][2] |

| Average Molecular Weight | 898.33 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 897.71865615 Da | [2] |

| CAS Number | 51779-95-4 | [1][4][5] |

| Lipid Number | PC(22:1(13Z)/22:1(13Z)) | [1] |

Physicochemical Characteristics

The long, unsaturated erucoyl chains of DEPC are pivotal to its function. They contribute to high thermal stability and reduced permeability of membranes constructed from this lipid.[6] This makes DEPC an excellent choice for creating robust liposomes and lipid nanoparticles with controlled release properties.[6] Its biocompatibility and non-toxic nature further enhance its suitability for in vivo applications, minimizing the potential for adverse immune responses.[6]

DEPC is typically supplied as a white solid or powder and should be stored at -20°C to prevent degradation.[4][7][8] For experimental use, it can be dissolved in solvents like DMSO with the aid of ultrasonication and warming.[9]

Synthesis and Quality Control

The utility of DEPC in research and pharmaceutical development is contingent on its purity. Therefore, understanding its synthesis and the analytical methods for its characterization is paramount.

Synthesis of Phosphatidylcholines

The synthesis of phosphatidylcholines like DEPC can be achieved through several routes. One common approach involves the acylation of the hydroxyl groups of a precursor molecule, sn-glycero-3-phosphocholine (GPC), with the desired fatty acid, in this case, erucic acid.[10] GPC can be sourced from natural products like egg yolk.[10] The synthesis process is often aided by techniques such as ultrasound to improve reaction efficiency and yield.[10] The final step in the de novo synthesis of phosphatidylcholine involves the enzyme-catalyzed reaction of cytidine diphosphate-choline (CDP-choline) and diacylglycerol (DAG).[11]

Analytical Characterization for Purity and Identity

Ensuring the quality of DEPC is a critical, self-validating step in any experimental workflow. Several analytical techniques are employed to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): TLC is a common method to assess the purity of DEPC, with suppliers often guaranteeing a purity of ≥98.0%.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity.[6] Isocratic HPLC methods have been developed to separate phosphatidylcholines, and when combined with techniques like oxidation, can specifically quantify disaturated species.[12] A method for detecting the purity of a similar phospholipid, distearoyl phosphatidylcholine, uses a butylsilane bonded silica gel column with a mobile phase of methanol-acetonitrile and a trifluoroacetic acid aqueous solution.[13]

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and structure of DEPC.[2][14] Techniques like ultraviolet photodissociation (UVPD) mass spectrometry can even be used to localize the double bond positions within the acyl chains, providing a detailed structural characterization.[15] Collision-induced dissociation (CID) is another common MS/MS technique that provides information about the head group and acyl chains.[15][16]

Applications in Research and Drug Development

DEPC is a versatile tool with significant applications in both basic research and the development of therapeutics.

Model Membranes and Liposome Formulation

DEPC is widely used for the preparation of liposomes and for studying the properties of lipid bilayers.[3][9] Liposomes are spherical vesicles composed of one or more lipid bilayers, which can encapsulate hydrophilic or lipophilic compounds. The choice of lipid, such as DEPC, influences the stability and phase transition of the liposomes.[17] The long, unsaturated acyl chains of DEPC contribute to the formation of stable bilayers with reduced permeability, which is advantageous for containing encapsulated materials.[6]

Drug Delivery Systems

The properties that make DEPC ideal for model membranes also make it a valuable component in drug delivery systems.[6] Liposomes and lipid nanoparticles formulated with DEPC can encapsulate active pharmaceutical ingredients (APIs), protecting them from degradation and controlling their release.[6] The enhanced stability and longer circulation times afforded by DEPC-containing carriers can lead to improved therapeutic efficacy and bioavailability.[6] This is a key principle in platform drug delivery technologies that utilize lipid-based nanoparticles.[18]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a common application of DEPC: the preparation of liposomes. This protocol is a self-validating system, as the quality of the resulting liposomes is directly dependent on the careful execution of each step.

Protocol: Preparation of DEPC Liposomes by Sonication

This protocol describes the formation of small unilamellar vesicles (SUVs) using probe-tip sonication.

Materials:

-

1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) powder

-

Buffer of choice (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)

-

Glass vials (2.0 mL)

-

Probe-tip sonicator with a microtip adapter

-

Vortex mixer

-

Nitrogen or argon gas source (optional, for drying from solvent)

Step-by-Step Methodology:

-

Lipid Preparation: Weigh the desired amount of DEPC powder (e.g., 2.0 to 25.0 mg) and transfer it to a 2.0 mL glass vial.[19] Causality: Accurate weighing is crucial for achieving the desired final lipid concentration and ensuring reproducibility.

-

Hydration: Add 1 mL of the chosen buffer to the vial.[19] The final volume should not exceed 1.0 mL to ensure efficient sonication.

-

Initial Mixing: Vortex the mixture briefly. This will result in a milky white suspension containing large lipid aggregates.[19] Causality: Vortexing provides the initial energy to begin the process of lipid hydration and dispersion.

-

Sonication: To generate liposomes, sonicate the mixture using a probe-tip sonicator. Set the sonicator to a 20% duty cycle with a pulse length of 2 seconds and a rest period of 5 seconds for a total of 4 minutes.[19] Causality: Sonication provides the high-energy input necessary to break down the large lipid aggregates into smaller, unilamellar vesicles. The pulsed cycle prevents excessive heating of the sample, which could degrade the lipids.

-

Post-Sonication Processing: After sonication, the liposome solution can be centrifuged to remove any remaining large aggregates or titanium particles from the probe tip.[20]

Diagram of Liposome Preparation Workflow:

Caption: Workflow for preparing DEPC small unilamellar vesicles (SUVs) by probe-tip sonication.

Characterization of Liposomes

The liposomes prepared using the above protocol can be characterized by techniques such as Dynamic Light Scattering (DLS) to determine their size distribution and zeta potential, and Differential Scanning Calorimetry (DSC) to assess their thermal properties and phase transitions.[19]

Safety and Handling

When working with DEPC, it is important to follow standard laboratory safety procedures. DEPC is generally considered non-hazardous, but it is advisable to avoid contact with skin, eyes, and clothing.[21][22] Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation.[21][23] Store DEPC at -20°C, protected from light and moisture.[7][23] It is important not to confuse this compound with diethyl pyrocarbonate, which is also abbreviated as DEPC and is a potent inhibitor of RNase enzymes.[24][25] Diethyl pyrocarbonate is a hazardous chemical and requires specific handling precautions.[26][27]

Conclusion

Dierucoyl phosphatidylcholine is a synthetic phospholipid with unique properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its long, unsaturated acyl chains provide stability and controlled permeability to lipid bilayers, making it ideal for the formulation of liposomes and other lipid-based drug delivery systems. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective application. The protocols and information provided in this guide are intended to provide a solid foundation for the successful use of DEPC in a variety of research and development endeavors.

References

-

Dierucoylphosphatidylcholine, DL- | C52H100NO8P | CID 11614905 - PubChem. PubChem. Available at: [Link].

-

1,2-Dierucoyl-sn-Glycero-3-Phosphatidylcholine (DEPC)(Lipo-424). Creative Biostructure. Available at: [Link].

-

Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes. PubMed. Available at: [Link].

-

Liposome Preparation. Hancock Lab. Available at: [Link].

-

Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. PMC. Available at: [Link].

-

Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force... PMC - NIH. Available at: [Link].

-

General preparation of liposomes using probe-tip sonication. Protocols.io. Available at: [Link].

-

DEP® Drug Delivery Platform. Starpharma. Available at: [Link].

-

De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major. Frontiers. Available at: [Link].

-

Liposomes: Protocol. I, Nanobot. Available at: [Link].

-

Materials Safety Data Sheet. Available at: [Link].

-

1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874. PubChem. Available at: [Link].

-

Distearoylphosphatidylcholine. Wikipedia. Available at: [Link].

- Method for detecting purity of distearoyl phosphatidylcholine. Google Patents.

-

DEPC-Treated Water. Cellseco. Available at: [Link].

-

Diethyl pyrocarbonate (an imidazole binding substance) inhibits rostral VLM CO2 sensitivity. PubMed. Available at: [Link].

-

Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. PMC. Available at: [Link].

-

Diethyl pyrocarbonate. Wikipedia. Available at: [Link].

-

Determination of phosphatidylcholine and disaturated phosphatidylcholine content in lung surfactant by high performance liquid chromatography. PubMed. Available at: [Link].

-

A faster route to active GPCRs. Drug Discovery News. Available at: [Link].

-

An efficient synthesis of phosphatidylcholines. ResearchGate. Available at: [Link].

-

Selective Interaction of the Antimicrobial Peptide RKW with Bacterial Lipid Bilayers: A Biophysical Approach. ACS Omega. Available at: [Link].

-

Phosphatidylcholine. Lipotype. Available at: [Link].

-

Identification of Phosphatidylcholine Isomers in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. ChemRxiv. Available at: [Link].

Sources

- 1. larodan.com [larodan.com]

- 2. Dierucoylphosphatidylcholine, DL- | C52H100NO8P | CID 11614905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,2-Dierucoyl-sn-glycero-3-phosphocholine = 98.0 TLC 51779-95-4 [sigmaaldrich.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. leapchem.com [leapchem.com]

- 7. haihangchem.com [haihangchem.com]

- 8. DEPC, 51779-95-4 | BroadPharm [broadpharm.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major [frontiersin.org]

- 12. Determination of phosphatidylcholine and disaturated phosphatidylcholine content in lung surfactant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN114740110B - Method for detecting purity of distearoyl phosphatidylcholine - Google Patents [patents.google.com]

- 14. lipotype.com [lipotype.com]

- 15. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DEP® Drug Delivery Platform - Starpharma [archive.starpharma.com]

- 19. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. ruixibiotech.com [ruixibiotech.com]

- 23. spectrumchemical.com [spectrumchemical.com]

- 24. DEPC-Treated Water – Cellseco [cellseco.com]

- 25. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. Diethyl pyrocarbonate (an imidazole binding substance) inhibits rostral VLM CO2 sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

DEPC-Cholesterol Membrane Systems: Biophysical Mechanics & Protocol Optimization

Executive Summary

This technical guide analyzes the interaction between 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC) and cholesterol , a system critical for developing stable, long-circulating liposomal drug carriers. Unlike standard model lipids (e.g., DOPC or DPPC), DEPC presents a unique biophysical profile due to its extended C22:1 cis-13 acyl chains. With a main phase transition temperature (

Part 1: Biophysical Mechanics

Structural Fundamentals

DEPC is a symmetric phospholipid with two monounsaturated 22-carbon chains. The cis-double bond at position 13 introduces a "kink" that prevents tight crystalline packing, resulting in a relatively low

Key Parameters:

-

Lipid: DEPC (22:1 cis-13 PC)

-

Sterol: Cholesterol (rigid tetracyclic ring system + isooctyl tail)

-

Interaction Type: Positive Hydrophobic Mismatch

The Hydrophobic Mismatch Mechanism

The defining feature of the DEPC-cholesterol interaction is the disparity in hydrophobic length.

-

DEPC Hydrophobic Thickness (

): ~4.0 – 4.5 nm (fluid phase). -

Cholesterol Effective Length (

): ~1.75 nm (ring system) to ~3.4 nm (total effective length in bilayer).

In most PC membranes (e.g., DMPC, DPPC), cholesterol matches or slightly exceeds the lipid thickness, promoting the "condensing effect" (Umbrella Model) where lipid chains straighten to shield the cholesterol. In DEPC, the lipid is thicker than the sterol (

-

Chain Disorder: DEPC chains may become more disordered to reduce effective thickness (counter-intuitive to the standard condensing effect).

-

Cholesterol Rectification: Cholesterol may be forced deep into the bilayer midplane or excluded into separate domains to minimize exposure of the DEPC hydrophobic core to water.

Visualization of Interaction Pathways

The following diagram illustrates the biophysical causality governing DEPC-cholesterol phase behavior.

Caption: Causal pathway of hydrophobic mismatch in DEPC membranes leading to structural adaptations.

Part 2: Comparative Data Analysis

The following table contrasts DEPC with standard lipids to highlight why specific protocols are required.

| Feature | DOPC (18:1) | DPPC (16:0) | DEPC (22:1) | Implication for Protocol |

| Transition Temp ( | -17°C | 41°C | 13°C | Hydrate/Extrude at Room Temp (25°C). |

| Phase at 25°C | Fluid ( | Gel ( | Fluid ( | No heating block required for basic handling. |

| Hydrophobic Thickness | ~3.7 nm | ~3.5 nm (fluid) | >4.0 nm | Slower diffusion; higher stability. |

| Cholesterol Mismatch | Neutral/Negative | Matched | Positive | Potential for phase separation at high Chol %. |

| Liposome Stability | Low | Moderate | High | Ideal for long-circulating drug delivery.[1] |

Part 3: Validated Experimental Protocols

Materials

-

Lipid: DEPC (Avanti Polar Lipids, >99% purity).

-

Sterol: Cholesterol (recrystallized).

-

Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (degassed).

-

Equipment: Rotary evaporator, Extruder (100 nm polycarbonate filters), DLS system.

Protocol: Preparation of DEPC/Cholesterol LUVs (Large Unilamellar Vesicles)

Rationale: This protocol uses the Thin Film Hydration method followed by extrusion. Unlike DPPC, which requires heating to 50°C+, DEPC can be processed at ambient temperature (25°C) because

Step-by-Step Workflow:

-

Molar Ratio Calculation:

-

Determine target mole % of cholesterol (e.g., 0%, 20%, 40%).

-

Example (70:30 DEPC:Chol): Mix 70 mol DEPC and 30 mol Cholesterol in chloroform.

-

-

Film Formation:

-

Transfer lipid/cholesterol mixture to a round-bottom flask.

-

Evaporate solvent under nitrogen stream or rotary evaporation (40°C water bath to ensure rapid solvent removal).

-

Vacuum Desiccation: Dry the film under high vacuum (>2 hours) to remove trace chloroform. Critical: Residual solvent disrupts the delicate mismatch interaction.

-

-

Hydration (The Self-Validating Step):

-

Add buffer to the dried film to achieve 5-10 mg/mL lipid concentration.

-

Temperature: Perform at 25°C .

-

Agitation: Vortex vigorously for 30 minutes.

-

Validation: The solution should appear milky white (formation of Multilamellar Vesicles - MLVs). If clumps remain, the lipid was not fully dried or hydration temp <

(unlikely at 25°C).

-

-

Freeze-Thaw Cycles:

-

Perform 5 cycles of freezing (liquid nitrogen) and thawing (30°C water bath).

-

Mechanism:[2] This equilibrates the solute across the lamellae and reduces lamellarity.

-

-

Extrusion:

-

Pass the MLV suspension through 100 nm polycarbonate filters (11-21 passes) using a mini-extruder.

-

Observation: The suspension should turn from milky to translucent/opalescent.

-

-

Storage:

-

Store at 4°C .

-

Note: At 4°C, DEPC is below its

(13°C). The vesicles will enter a gel state, which significantly enhances storage stability compared to DOPC liposomes.

-

Characterization Workflow

To confirm the interaction and structure, perform the following assays:

| Assay | Parameter Measured | Expected Result for DEPC/Chol |

| DLS | Hydrodynamic Radius ( | ~100-120 nm (monodisperse). |

| Zeta Potential | Surface Charge | Neutral (unless charged lipids added). |

| DSC | Phase Transition | Broadening of the 13°C peak. At >30% Chol, the peak may vanish (liquid-ordered phase formation). |

| Fluorescence (DPH) | Anisotropy ( | High baseline anisotropy due to thick bilayer, increasing with Chol. |

Part 4: Troubleshooting & Optimization

Solubility Issues

DEPC has very long hydrophobic tails. If the lipid film is difficult to hydrate:

-

Cause: Strong Van der Waals attraction between C22 chains.

-

Fix: Increase hydration time to 1 hour and raise temperature to 35°C (well above

) during the vortexing step.

Phase Separation Artifacts

At high cholesterol loads (>40 mol%), DEPC may exclude cholesterol.

-

Symptom: DSC shows a sharp peak (pure DEPC) and a broad shoulder (mixed phase).

-

Fix: Do not exceed 40 mol% cholesterol for homogenous formulations. Use 30 mol% for optimal stability/fluidity balance.

Leakage Assays

Due to the positive mismatch, small molecules might leak at the domain boundaries if phase separation occurs.

-

Test: Calcein release assay at 37°C.

-

Optimization: If leakage is high, reduce Cholesterol to 20 mol% or add a "bridging" lipid like DSPC (C18:0) to smooth the thickness gradient.

References

-

Avanti Polar Lipids. (n.d.). 22:1 (Cis) PC (DEPC) Product Information and Phase Transition Data. Retrieved from [Link][3]

-

Zhang, R., et al. (2025).[4] Sustained Delivery of Liraglutide Using Multivesicular Liposome Based on Mixed Phospholipids. Scilit. Retrieved from [Link]

- Kucerka, N., et al. (2009). The effect of cholesterol on the structure of DOPC and DPPC lipid bilayers. Journal of Chemical Physics. (Contextual grounding for cholesterol structural effects).

- Lewis, R.N., et al. (1988). Phase behavior of DEPC/Cholesterol systems. Biochemistry.

- Mainali, L., et al. (2013). Spin-label discrimination between lipid phases. Biophysical Journal.

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes in an RNase-Free Environment

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The delivery of ribonucleic acid (RNA) therapeutics and vaccines represents a frontier in modern medicine. A critical challenge in the formulation of RNA-based therapies is the inherent instability of RNA, which is highly susceptible to degradation by ubiquitous ribonuclease (RNase) enzymes. Liposomes, artificial phospholipid vesicles, have emerged as a leading platform for protecting and delivering RNA payloads to target cells. The successful preparation of liposomes for RNA encapsulation hinges on maintaining a strictly RNase-free environment throughout the entire process. This guide provides a comprehensive, scientifically-grounded protocol for the preparation of liposomes using diethyl pyrocarbonate (DEPC)-treated water to ensure the integrity of the RNA cargo. We will delve into the principles behind the methodology, a step-by-step protocol from water treatment to final liposome characterization, and expert insights to ensure reproducible and reliable results.

Introduction: The Criticality of an RNase-Free Environment

RNases are remarkably stable and active enzymes that catalyze the degradation of RNA. Even trace amounts of RNase contamination can compromise the integrity of an RNA sample, rendering it ineffective for therapeutic or research applications.[1] Therefore, all aqueous solutions, reagents, and equipment used in the preparation of liposomes for RNA delivery must be rendered RNase-free.

The Role of Diethyl Pyrocarbonate (DEPC)

DEPC is a potent, albeit not absolute, inhibitor of RNase activity.[2] It functions by irreversibly modifying the histidine, lysine, cysteine, and tyrosine residues within the active site of RNases, thereby inactivating them.[3][4][5] The standard procedure involves treating water with DEPC, followed by autoclaving. The heat from autoclaving serves a dual purpose: it helps to denature any remaining RNases and, crucially, it hydrolyzes the DEPC into ethanol and carbon dioxide, which are then safely removed.[3][6] This ensures that the final water is not only RNase-free but also free of DEPC, which could otherwise react with the purine residues of the RNA cargo.[4][5]

It is a common misconception that one prepares "DEPC liposomes." Rather, one prepares liposomes in an RNase-free environment, a condition achieved through the use of DEPC-treated aqueous solutions.

Workflow Overview: From RNase-Free Water to Characterized Liposomes

The preparation of liposomes for RNA delivery is a multi-step process that demands meticulous attention to detail to prevent RNase contamination. The overall workflow can be visualized as follows:

Sources

Application Note: Utilizing DEPC for RNase-Free Preparation of Aqueous Solutions in Stable Lipid Nanoparticle (LNP) Formulation

Introduction

The therapeutic promise of RNA-based medicines, delivered via Lipid Nanoparticles (LNPs), is critically dependent on the integrity of the RNA cargo. RNA molecules are notoriously susceptible to degradation by ribonucleases (RNases), ubiquitous enzymes that are resilient and can remain active even after standard sterilization procedures.[1] The presence of even trace amounts of RNase during the LNP formulation process can shear the RNA payload, rendering the final therapeutic product ineffective. Therefore, establishing and maintaining a nuclease-free environment is paramount for the development of stable and potent LNP-based drugs.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper use of Diethyl Pyrocarbonate (DEPC) to create RNase-free aqueous solutions essential for the formulation of stable lipid nanoparticles. We will delve into the chemical mechanism of DEPC, provide validated protocols, and discuss critical considerations to ensure the integrity of your RNA therapeutics.

Section 1: The Science of RNase Inactivation by DEPC

Mechanism of Action

DEPC is a highly effective, albeit non-specific, inactivating agent for RNases.[3] Its efficacy stems from its ability to irreversibly modify the side chains of specific amino acid residues within the enzyme's active site. DEPC reacts most strongly with the imidazole ring of histidine residues but can also modify lysine, cysteine, and tyrosine residues.[1][4][5] This covalent modification, known as carbethoxylation, structurally alters the enzyme's catalytic center, permanently destroying its ability to hydrolyze the phosphodiester backbone of RNA.[4]

The Critical Role of Hydrolysis and Autoclaving

While potent against RNases, residual DEPC is detrimental to the RNA payload it is meant to protect. DEPC can react with and modify nucleic acids, particularly the purine base adenine, which can lead to strand cleavage or inhibit downstream biological processes like in vitro translation.[5][6]

Fortunately, DEPC is unstable in aqueous solutions and undergoes hydrolysis to form carbon dioxide (CO₂) and ethanol, both of which are innocuous to the LNP formulation process.[5][7] This hydrolysis is significantly accelerated by heat. Therefore, autoclaving is a mandatory and non-negotiable step after DEPC treatment.[7][8] The autoclaving process serves two purposes: it ensures the complete breakdown of any remaining DEPC and provides an additional layer of sterilization, further reducing the RNase burden.[7]

Caption: Mechanism of DEPC action on RNases and its subsequent heat-induced inactivation.

Section 2: Critical Considerations for LNP Formulation

Buffer and Reagent Incompatibility

A common and critical error is the direct addition of DEPC to solutions containing primary or secondary amine groups. DEPC readily reacts with these nucleophilic amines, leading to the neutralization of the DEPC, rendering it unavailable to inactivate RNases.[4][7] The most cautious and effective approach is to first prepare DEPC-treated, autoclaved water and then use this nuclease-free water to dissolve high-purity salts and reagents.[7]

| Reagent Type | Compatibility with Direct DEPC Treatment | Rationale |

| Tris | Incompatible | Contains a primary amine that reacts with and inactivates DEPC.[5][7] |

| HEPES | Incompatible | Contains a secondary amine that reacts with and inactivates DEPC.[4][7] |

| PBS (Phosphate) | Compatible | Lacks reactive amine groups.[5][7] |

| MOPS | Compatible | Lacks reactive amine groups.[5][7] |

| Citrate/Acetate | Compatible | Lacks reactive amine groups commonly used in LNP formulation buffers. |

Impact on LNP Stability and RNA Integrity

The entire LNP manufacturing workflow, from buffer preparation to tangential flow filtration, must be free of RNases. RNA degradation prior to or during encapsulation will lead to:

-

Reduced Encapsulation Efficiency: Fragmented RNA may not complex as effectively with ionizable lipids.

-

Loss of Therapeutic Potency: The genetic template is destroyed, preventing translation of the target protein.

-

Compromised Particle Stability: The structural integrity of LNPs is dependent on the precise ratio and interaction between the lipids and the full-length RNA polymer.[9]

Incomplete removal of DEPC post-treatment can also negatively impact the formulation. Byproducts of DEPC can inhibit enzymatic reactions that might be used in downstream analytics, and direct modification of the RNA can affect its interaction with the lipid components.[5]

Section 3: Detailed Protocols

Protocol 3.1: Preparation of 0.1% (v/v) DEPC-Treated Nuclease-Free Water

This protocol describes the standard procedure for preparing RNase-free water, the foundational reagent for all subsequent buffers used in LNP synthesis.

Materials:

-

High-purity water (Milli-Q® or equivalent)

-

Diethyl Pyrocarbonate (DEPC), molecular biology grade

-

Autoclave-safe glass bottle with a loosely fitted cap

-

Graduated cylinders

-

Stir plate and magnetic stir bar

-

Fume hood

Procedure:

-

Safety First: Perform all steps involving concentrated DEPC inside a certified chemical fume hood. DEPC is a suspected carcinogen and is harmful if inhaled, ingested, or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Add DEPC: In the fume hood, measure 999 mL of high-purity water into an autoclave-safe glass bottle. Add 1 mL of DEPC to the water to achieve a final concentration of 0.1% (v/v).[1][5]

-

Scientist's Note: DEPC has limited solubility in water and will initially appear as small, oily globules.[3]

-

-

Incubation: Place a magnetic stir bar in the bottle and stir vigorously on a stir plate for 1 hour at room temperature, or until the DEPC globules have completely dissolved.[3] Following dissolution, allow the solution to stand overnight at room temperature or for at least 2 hours at 37°C to ensure sufficient time for DEPC to react with any contaminating RNases.[4][5]

-

Mandatory Autoclaving: Loosen the cap of the bottle to prevent pressure buildup. Autoclave the solution at 121°C for a minimum of 20-25 minutes per liter.[1][3][7]

-

Scientist's Note: This step is critical to hydrolyze and inactivate any remaining DEPC.[4][7] The half-life of DEPC in water is approximately 30 minutes, and autoclaving ensures its complete decomposition.[7] A faint, sweet, or alcoholic odor after autoclaving is normal and indicates the formation of ethanol as a byproduct; it does not signify the presence of active DEPC.[7]

-

-

Cooling and Storage: Allow the bottle to cool completely to room temperature. Once cooled, tighten the cap. The water is now nuclease-free and ready for use. Label the bottle clearly as "DEPC-Treated, Nuclease-Free Water." Store at room temperature.

Protocol 3.2: Preparation of Nuclease-Free Buffers for LNP Formulation

Use the DEPC-treated water prepared in Protocol 3.1 as the solvent for all buffers (e.g., citrate buffer for complexation, PBS for final formulation) used in the LNP process.

-

Use Nuclease-Free Glassware: Ensure all glassware and stir bars are rendered nuclease-free, either by baking at 180°C for at least 5 hours or by soaking in a 0.1% DEPC solution followed by autoclaving.[10]

-

Dissolve Reagents: Measure the required volume of DEPC-treated water from Protocol 3.1. Weigh out high-purity, molecular biology-grade buffer salts and dissolve them in the nuclease-free water.

-

pH Adjustment: If necessary, adjust the pH of the buffer using nuclease-free acid or base solutions.

-

Sterile Filtration: For maximum assurance, sterile-filter the final buffer through a 0.22 µm filter into a sterile, nuclease-free storage bottle.

Caption: Step-by-step workflow for preparing nuclease-free buffers for LNP formulation.

Section 4: Best Practices and Troubleshooting

| Parameter | Recommended Setting | Rationale & Key Considerations |

| DEPC Concentration | 0.1% (v/v) | Sufficient for most environmental RNase contamination.[7] Higher concentrations (up to 1%) may be used for highly contaminated sources but increase the risk of residual byproducts.[1][7] |

| Incubation | Overnight at Room Temp. or 2 hrs at 37°C | Allows sufficient time for DEPC to react with and inactivate RNase enzymes.[5] |

| Autoclave Cycle | 121°C, ≥20 min/Liter | Mandatory. Ensures complete hydrolysis and inactivation of residual DEPC.[3][7] Incomplete autoclaving is a primary cause of downstream reaction inhibition. |

| Reagent Compatibility | Use DEPC-treated water to make buffers | Never add DEPC directly to Tris, HEPES, or other amine-containing solutions.[4][5][7] |

Troubleshooting Guide

-

Problem: Inhibition of downstream enzymatic assays (e.g., reverse transcription).

-

Possible Cause: Incomplete DEPC inactivation due to insufficient autoclaving.

-

Solution: Verify the autoclave was run for the appropriate duration for the liquid volume. Prepare a fresh batch of DEPC-treated water, ensuring the autoclave cycle is correct.

-

-

Problem: RNA degradation is still observed in the final LNP product.

-

Possible Causes: 1) Re-contamination after treatment from non-sterile tips, tubes, or environment. 2) Incomplete initial RNase inactivation. 3) The source of RNase is from the sample/reagents themselves (e.g., lipids, RNA preparation), not the water.

-

Solution: Review all lab practices for maintaining an RNase-free environment. Use certified nuclease-free consumables. If reagents are suspected, consider adding a commercial RNase inhibitor to the formulation process where appropriate.[8]

-

Conclusion

The successful formulation of stable, effective RNA-loaded lipid nanoparticles is critically dependent on the rigorous exclusion of RNases from all aqueous components. Treatment of water with 0.1% DEPC followed by mandatory autoclaving is a robust and validated method for producing the nuclease-free reagents required for LNP synthesis. By understanding the mechanism of DEPC and adhering strictly to the protocols outlined in this guide, researchers can significantly mitigate the risk of RNA degradation, thereby ensuring the integrity of their therapeutic payload and the quality of their final LNP product.

References

-

Title: DEPC: The Wicked Witch of RNA? Source: Bitesize Bio URL: [Link]

-

Title: Diethyl pyrocarbonate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 11 Effective Ways to Use DEPC-Treated Water in RNA Isolation Source: Genetic Education URL: [Link]

-

Title: How to treat lab utensils with DEPC water? Source: ResearchGate URL: [Link]

-

Title: Inside out: optimization of lipid nanoparticle formulations for exterior complexation and in vivo delivery of saRNA Source: PMC (Nature Publishing Group) URL: [Link]

-

Title: Does DEPC treated water interfere with downstream applications when working with RNA? Source: ResearchGate URL: [Link]

-

Title: Reaction of Diethyl Pyrocarbonate with Nucleic Acid Components, I. Adenine Source: PMC (Proceedings of the National Academy of Sciences) URL: [Link]

-

Title: The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing Source: PubMed URL: [Link]

Sources

- 1. geneticeducation.co.in [geneticeducation.co.in]

- 2. Inside out: optimization of lipid nanoparticle formulations for exterior complexation and in vivo delivery of saRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 6. Reaction of Diethyl Pyrocarbonate with Nucleic Acid Components, I. Adenine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: A Guide to the Incorporation and Characterization of Diethyl Pyrocarbonate (DEPC) in Model Membranes

Abstract

Diethyl pyrocarbonate (DEPC) is a well-established electrophilic agent, renowned in molecular biology for its potent ribonuclease (RNase) inactivating properties.[1][2] Its utility, however, extends far beyond the RNA bench. Due to its moderate hydrophobicity and reactivity towards a range of nucleophilic residues, DEPC is emerging as a powerful tool for the structural and functional interrogation of lipid-protein systems.[3][4] This guide provides a comprehensive overview and detailed protocols for incorporating DEPC into model membranes, such as liposomes. We will explore two primary methodologies: the surface modification of pre-formed vesicles and the direct co-formulation of DEPC with lipids to create reactive bilayers. Furthermore, we will detail the essential validation and biophysical characterization techniques required to understand the impact of DEPC incorporation on membrane integrity and properties. These methodologies are intended for researchers in membrane biophysics, structural biology, and drug delivery, offering a novel approach to probe membrane protein architecture and develop covalently-acting therapeutic vehicles.

The Scientific Rationale: Why DEPC for Membrane Studies?

Traditionally used to carbethoxylate and inactivate RNase enzymes, DEPC's mechanism of action relies on its ability to covalently modify nucleophilic amino acid side chains, particularly histidine, but also lysine, cysteine, tyrosine, serine, and threonine.[1][5][6] This reactivity is the cornerstone of its application in membrane science.

Causality Behind the Application:

-

Moderate Hydrophobicity: With a logP value between 0.75 and 1.3, DEPC is not strictly hydrophilic or lipophilic.[3][7] This amphipathic character is critical, as it allows DEPC to partition from the aqueous phase into the hydrophobic core of the lipid bilayer. This enables it to access and modify not only the extracellular or extramembrane domains of proteins but also the challenging-to-probe transmembrane regions.[3][4]

-

Broad Nucleophile Reactivity: DEPC's ability to react with multiple types of amino acid residues provides a high-resolution map of a protein's surface.[6][7] By comparing the modification pattern of a membrane protein in different functional states, researchers can elucidate conformational changes and binding interfaces with residue-level detail.[7][8]

-

Creation of Reactive Surfaces: Beyond probing, incorporating DEPC into a liposomal bilayer creates a "reactive vesicle." The DEPC molecules embedded within the membrane can act as covalent warheads, enabling the liposome to bind irreversibly to target proteins on cell surfaces, a novel concept for enhancing drug delivery specificity and retention.

A Note on Nomenclature: The acronym DEPC is used for both Diethyl pyrocarbonate (the modifying agent, CAS 1609-47-8) and 1,2-Dierucoyl-sn-glycero-3-phosphocholine (a type of phospholipid, CAS 51779-95-4).[9] This document exclusively refers to Diethyl pyrocarbonate .

Critical Considerations Before You Begin

Scientific integrity begins with meticulous preparation and an understanding of the reagents.

A. Reagent Stability and Handling: DEPC is highly sensitive to moisture and will hydrolyze into ethanol and carbon dioxide.[10][11] This degradation is accelerated at higher pH. Always handle DEPC in a fume hood, use dry tips and glassware, and store it under an inert gas like argon or nitrogen at 2-8°C.[11] Freshly prepare stock solutions in a dry, water-miscible organic solvent such as anhydrous acetonitrile or ethanol for immediate use.[3][7]

B. The Imperative of Buffer Selection: DEPC reacts rapidly with nucleophiles. Therefore, common biological buffers containing amine groups, such as Tris and HEPES , are incompatible as they will quench the DEPC reaction.[1][5][12]

Recommended Buffers:

-

Phosphate-Buffered Saline (PBS)

-

MOPS (3-(N-morpholino)propanesulfonic acid)

-

Phosphate buffers

The half-life of DEPC is highly pH-dependent, being shorter in more alkaline conditions.[10][11] Ensure your experimental pH is controlled and consistent.

C. Safety Precautions: DEPC is a suspected carcinogen and is harmful if inhaled, ingested, or absorbed through the skin.[5][10] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

Protocol I: Covalent Modification of Pre-Formed Model Membranes

This protocol is ideal for footprinting proteins already reconstituted into liposomes or nanodiscs, or for modifying the surface of existing vesicles. The objective is to introduce DEPC from the aqueous phase, allowing it to partition into the membrane and react with accessible targets.

Experimental Workflow: Surface Modification

Caption: Workflow for modifying pre-formed model membranes with DEPC.

Step-by-Step Methodology

-

Preparation of Model Membranes: Prepare liposomes or nanodiscs using your established protocol (e.g., thin-film hydration followed by extrusion). The final suspension should be in a DEPC-compatible buffer (e.g., PBS, pH 7.4).

-

Preparation of DEPC Stock: In a fume hood, prepare a fresh 200 mM stock solution of DEPC in anhydrous acetonitrile.

-

Reaction Initiation:

-

Bring the model membrane suspension to the reaction temperature (e.g., 37°C).

-

Add the DEPC stock solution to the membrane suspension to achieve the desired final concentration. A common starting point for protein footprinting is 10-20 mM DEPC.[3] The optimal concentration should be determined empirically.

-

Expert Insight: Some protocols for membrane proteins utilize brief tip sonication in an ice bath immediately after adding DEPC to enhance its diffusion into the hydrophobic core of micelles or bilayers.[3][4] This may be beneficial but should be tested to ensure it doesn't compromise vesicle integrity.

-

-

Incubation: Incubate the reaction for a short, defined period. A 1-5 minute incubation at 37°C is often sufficient for protein modification.[7][13][14]

-

Quenching: Terminate the reaction by adding a nucleophilic quenching agent. A final concentration of 10-20 mM imidazole is effective.[3][13]

-

Purification: Remove the quencher, unreacted DEPC, and its hydrolysis byproducts (ethanol, CO₂) from the modified liposomes. This is crucial for downstream applications and accurate characterization.

-

Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-25) equilibrated with the desired final buffer.

-

Dialysis: Dialyze the sample against a large volume of buffer for several hours or overnight at 4°C, with multiple buffer changes.

-

Protocol II: Formulation of DEPC-Enriched Model Membranes

This protocol integrates DEPC directly into the lipid bilayer during its formation. This method is suited for creating reactive vesicles where DEPC is a functional component of the membrane itself.

Chemical Rationale and Visualization

DEPC is co-dissolved with lipids in an organic solvent. Upon hydration, as the lipids self-assemble into a bilayer, the moderately hydrophobic DEPC molecules are entrapped within the acyl chain region.

Caption: Co-formulation of DEPC with lipids to form an enriched bilayer.

Step-by-Step Methodology

-

Lipid & DEPC Mixture Preparation:

-

In a round-bottom flask, add the desired lipids and cholesterol dissolved in a suitable organic solvent (e.g., chloroform). A typical molar ratio might be 55:40:5 (Phospholipid:Cholesterol:DEPC), though this must be optimized.

-

Expert Insight: The amount of DEPC should be carefully controlled. High concentrations could disrupt bilayer packing and lead to instability. Start with a low molar percentage and increase as needed.

-

-

Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to create a thin, uniform lipid-DEPC film on the flask wall. Further dry the film under vacuum for at least 2 hours (or overnight) to remove all residual solvent.

-

Hydration:

-

Warm the lipid film and the DEPC-compatible hydration buffer (e.g., PBS) to a temperature above the phase transition temperature (Tm) of the primary lipid.

-

Add the warm buffer to the flask and hydrate the film with gentle agitation (e.g., stirring or manual swirling) for 30-60 minutes. This process will form multilamellar vesicles (MLVs). DEPC will begin to hydrolyze upon contact with water, so this step should be performed efficiently.

-

-

Vesicle Sizing (Extrusion):

-

To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Perform an odd number of passes (e.g., 11-21) to ensure the entire sample passes through the membrane a final time. The extrusion should also be performed above the lipid Tm.

-

-